An In-depth Technical Guide to N-Ethyl-L-histidine: Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to N-Ethyl-L-histidine: Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-L-histidine is a derivative of the essential amino acid L-histidine, characterized by the presence of an ethyl group on one of the nitrogen atoms of the imidazole side chain. While L-histidine itself is a cornerstone of protein structure and function, playing critical roles in enzymatic catalysis, metal ion coordination, and proton buffering, its synthetic derivatives, including N-alkylated forms, are of growing interest in medicinal chemistry and drug development. The strategic modification of the histidine scaffold, such as through N-ethylation, offers a powerful tool to modulate its physicochemical properties, and consequently, its biological activity, membrane permeability, and metabolic stability.
This guide provides a comprehensive technical overview of N-Ethyl-L-histidine, focusing on its chemical structure, physicochemical properties, and the scientific rationale behind its synthesis and characterization. Given the relative scarcity of publicly available data for this specific derivative, this document synthesizes information from related compounds and established chemical principles to offer valuable insights for researchers exploring its potential applications.
Chemical Structure and Stereochemistry of N-Ethyl-L-histidine
The chemical structure of N-Ethyl-L-histidine is based on the L-histidine framework, which consists of an α-amino group, a carboxylic acid group, and an imidazole side chain. The ethyl group can be attached to either of the two nitrogen atoms in the imidazole ring: the π-nitrogen (Nπ, N-1) or the τ-nitrogen (Nτ, N-3). This results in two possible isomers: Nπ-Ethyl-L-histidine and Nτ-Ethyl-L-histidine.
The IUPAC names for these isomers are:
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(2S)-2-amino-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid (for Nπ-Ethyl-L-histidine)
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(2S)-2-amino-3-(3-ethyl-1H-imidazol-4-yl)propanoic acid (for Nτ-Ethyl-L-histidine)[1]
The stereochemistry at the α-carbon is retained from the parent L-histidine, conferring the (S)-configuration. The presence of the ethyl group introduces steric hindrance and alters the electronic properties of the imidazole ring, which can significantly influence its pKa and hydrogen bonding capacity.
Physicochemical Properties
Direct experimental data for the physicochemical properties of N-Ethyl-L-histidine are not extensively reported in the literature. However, by comparing with L-histidine and its well-characterized N-methylated derivatives, we can infer the likely impact of N-ethylation. The introduction of an alkyl group is expected to increase lipophilicity and may subtly alter the pKa of the imidazole ring.
| Property | L-Histidine | N-Methyl-L-histidine (Predicted) | N-Ethyl-L-histidine (Predicted) |
| Molecular Formula | C₆H₉N₃O₂ | C₇H₁₁N₃O₂ | C₈H₁₃N₃O₂ |
| Molecular Weight ( g/mol ) | 155.15 | 169.18 | 183.21[1] |
| pKa (α-carboxyl) | ~1.8-2.2 | Similar to L-Histidine | Similar to L-Histidine |
| pKa (α-amino) | ~9.2-9.7 | Similar to L-Histidine | Similar to L-Histidine |
| pKa (imidazole) | ~6.0[2] | Expected to be slightly higher than L-Histidine | Expected to be slightly higher than L-Histidine |
| Melting Point (°C) | ~282 (decomposes)[3] | Data not available | Data not available |
| Solubility in Water | 41.6 g/L (25 °C)[4] | Expected to be slightly lower than L-Histidine | Expected to be lower than L-Histidine |
| Optical Rotation [α]D | -39.7° (c=1.13 in water) | Data not available | Data not available |
Rationale for Predicted Properties:
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pKa (imidazole): Alkylation of the imidazole nitrogen is known to increase its basicity, thus a slight increase in the pKa of the imidazole ring is anticipated for N-Ethyl-L-histidine compared to L-histidine.
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Solubility: The addition of the ethyl group increases the nonpolar character of the molecule, which is expected to decrease its solubility in water compared to the more polar L-histidine.
Synthesis of N-Ethyl-L-histidine
The synthesis of N-Ethyl-L-histidine typically involves the selective alkylation of the imidazole ring of a protected L-histidine derivative. A general strategy involves the following key steps, as suggested by the synthesis of related N-alkylated histidines[5]:
Caption: General workflow for the synthesis of N-Ethyl-L-histidine.
Step-by-Step Methodology (Illustrative Protocol):
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Protection of L-Histidine:
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Rationale: The α-amino and carboxyl groups of L-histidine must be protected to prevent side reactions during the alkylation of the imidazole ring. Esterification of the carboxyl group (e.g., to a methyl or ethyl ester) and protection of the α-amino group (e.g., with a Boc or Cbz group) are common strategies.
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Protocol:
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Suspend L-histidine in an appropriate alcohol (e.g., methanol or ethanol).
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Add a catalyst, such as thionyl chloride or a strong acid, and reflux the mixture to form the corresponding ester.
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After esterification, protect the α-amino group using a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) under basic conditions.
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N-Alkylation of the Imidazole Ring:
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Rationale: The protected histidine derivative is then reacted with an ethylating agent. The choice of solvent and base can influence the regioselectivity of the alkylation (Nπ vs. Nτ).
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Protocol:
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Dissolve the protected L-histidine in a suitable aprotic solvent (e.g., DMF or acetonitrile).
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Add a base (e.g., sodium hydride or potassium carbonate) to deprotonate the imidazole ring.
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Introduce the ethylating agent (e.g., ethyl iodide or triethyloxonium tetrafluoroborate) and stir the reaction at an appropriate temperature until completion.
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Deprotection:
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Rationale: The protecting groups are removed to yield the final N-Ethyl-L-histidine product.
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Protocol:
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Perform acidic or basic hydrolysis to remove the ester and amino-protecting groups. For example, treatment with a strong acid like HCl can remove a Boc group and hydrolyze the ester simultaneously.
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Purification:
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Rationale: The final product is purified to remove any unreacted starting materials, by-products, and salts.
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Protocol:
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Utilize techniques such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC) to isolate and purify N-Ethyl-L-histidine.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum of N-Ethyl-L-histidine is expected to show characteristic signals for the ethyl group (a triplet and a quartet), in addition to the protons of the histidine backbone and the imidazole ring. The chemical shifts of the imidazole protons will be sensitive to the position of the ethyl group (Nπ or Nτ) and the pH of the solution.
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¹³C NMR: The ¹³C NMR spectrum will display signals for the two carbons of the ethyl group, along with the carbons of the histidine core. The chemical shifts of the imidazole carbons will also be indicative of the substitution pattern.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of N-Ethyl-L-histidine. The protonated molecule [M+H]⁺ would be the expected parent ion. Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of water and carbon monoxide from the carboxylic acid group, and fragmentation of the imidazole side chain.
Potential Biological Significance and Applications
The introduction of an ethyl group to the imidazole ring of L-histidine can have significant implications for its biological activity.
